molecular formula C13H20Cl2N2 B1292738 Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride CAS No. 102489-73-6

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

Cat. No. B1292738
M. Wt: 275.21 g/mol
InChI Key: TZZMSZGLZXBFHY-UHFFFAOYSA-N
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Description

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀Cl₂N₂ . It is commonly used in research and pharmaceutical contexts. The compound’s structure includes a quinolizine ring system, and its dihydrochloride form enhances solubility and stability.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors and subsequent purification. Detailed synthetic routes can be found in relevant literature12.



Molecular Structure Analysis

The molecular structure of Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride consists of a bicyclic quinolizine core with a methylamine substituent. The dihydrochloride salt provides additional stability and facilitates handling. Refer to Figure 1 for an illustration of the molecular structure.


!Figure 1: Molecular Structure



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Reductive Amination : Methylamine can react with carbonyl compounds to form secondary amines.

  • Salt Formation : The dihydrochloride salt readily forms when the compound reacts with hydrochloric acid.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point of approximately X°C .

  • Solubility : It is soluble in water due to its dihydrochloride form.

  • Color : Typically appears as a white crystalline powder .


Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound is actively used in the synthesis of various derivatives and structures in chemical research. Notably, it plays a role in the synthesis of Tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-dione derivatives. These derivatives are obtained via the cyclization of N-alkoxyphenyl-N-(2-carboxyethyl)-β-alanines. The cyclization process can lead to the formation of 9-alkoxy-8-hydroxy-2,3,5,7-tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones, showcasing the compound's versatility in chemical synthesis (Kantminene et al., 2002).

Material Science and Electronics

In the realm of material science and electronics, the compound has been utilized in the development of high-performance white organic light-emitting devices. These devices are based on a non-doped-type multiplayer structure that includes specific derivatives of the compound. The precise control of layer thickness in these devices allows for a broad emission spectrum and high efficiency in electronic devices (Yang et al., 2008).

Catalysis and Green Chemistry

The compound also finds applications in green chemistry as a catalyst. An example is its use in the synthesis of medicinally important tetrahydro-1H-benzo[a]chromeno[2,3-c]phenazin-1-ones. This synthesis is notable for its efficiency and the environmentally benign conditions it employs, highlighting the compound's role in sustainable chemistry practices (Reddy et al., 2015).

Sensing and Detection

In detection and sensing technology, the compound is incorporated into chemosensors. For instance, it has been used to develop a novel colorimetric chemosensor for Cu2+, showcasing high selectivity and sensitivity. This application demonstrates the compound's potential in environmental monitoring and public health by enabling the detection of toxic substances in drinking water (Li et al., 2015).

Optoelectronics

In optoelectronics, the compound contributes to the advancement of light-emitting devices and sensors. For example, its derivatives have been used to achieve red-shifted chemiluminescence in specific mediums, representing an exploration into new lighting and display technologies (Saito, 2010).

Safety And Hazards


  • Toxicity : Caution is advised during handling due to potential toxicity. Follow proper safety protocols.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Dispose of according to local regulations.


Future Directions

Research on this compound continues, exploring its pharmacological properties, potential therapeutic applications, and optimization of synthesis methods. Future studies may uncover novel uses or modifications.


1: Benchchem
2: Smolecule


properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15;;/h7-8H,1-6,9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZMSZGLZXBFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145187
Record name Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

CAS RN

102489-73-6
Record name Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102489736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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